2,2,3,3-四甲基环丙烷-1-甲酰氯

描述

Synthesis Analysis

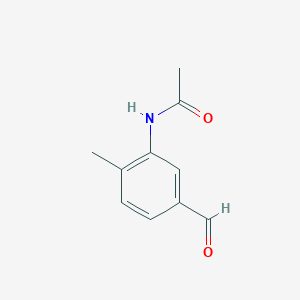

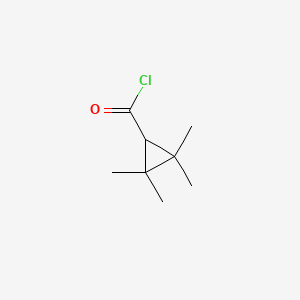

TMCC can be synthesized from 2,2,3,3-tetramethylcyclopropane carboxylic acid using thionyl chloride. This method is commonly used due to its efficiency and the availability of the starting materials.Molecular Structure Analysis

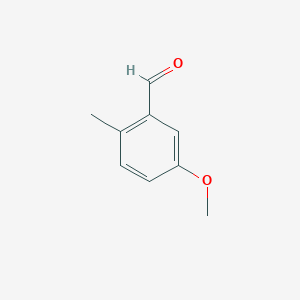

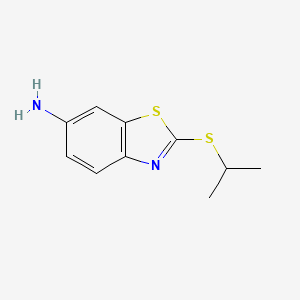

The molecular formula of TMCC is C8H13ClO. The InChI code for TMCC is 1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 .科学研究应用

催化反应与有机合成

催化共轭还原:Jurkauskas、Sadighi 和 Buchwald(2003 年)的一项研究展示了 N-杂环卡宾铜氯配合物在催化 α,β-不饱和羰基化合物的共轭还原中的应用,突出了环丙烷衍生物在促进有机转化中的潜力 Jurkauskas 等人,2003 年.

镍催化偶联:Ikeda 等人(2008 年)的研究重点是炔基连接的乙烯基环丙烷与烯丙基氯的镍催化偶联,为环丙烷衍生物的合成多功能性提供了见解 Ikeda 等人,2008 年.

路易斯酸介导的转化:Sathishkannan 和 Srinivasan(2014 年)的一项研究描述了环丙烷二酯在路易斯酸影响下转化为高度取代的 2-吡喃酮和 1-茚满酮,说明了环丙烷衍生物在复杂分子合成中的反应潜力 Sathishkannan 和 Srinivasan,2014 年.

材料科学与高级应用

大环构建:de Meijere 和 Kozhushkov(2002 年)的研究探索了螺环丙烷化大环寡二炔的合成,展示了环丙烷衍生物在构建具有潜在电子和光子特性的先进材料中的应用 de Meijere 和 Kozhushkov,2002 年.

合成改进:Zhang Xiao-hong(2007 年)的一项研究讨论了一种改进的环丙烷羰基氯合成方法,它是各种化学合成中的一个重要中间体,突出了环丙烷衍生物生产的持续优化 Zhang Xiao-hong,2007 年.

属性

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPVPNRFJQMQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452925 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride | |

CAS RN |

24303-61-5 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)

![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)